Cas no 95201-96-0 (2-Thiophenecarboxylicacid, 5-ethoxy-3-hydroxy-, methyl ester)

The compound 2-Thiophenecarboxylic acid, 5-ethoxy-3-hydroxy-, methyl ester is a thiophene derivative with a functionalized structure, combining ethoxy, hydroxy, and ester groups. Its key advantages include versatility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-donating (ethoxy, hydroxy) and electron-withdrawing (ester) substituents enhances its reactivity in selective transformations. The methyl ester group improves solubility in organic solvents, facilitating further derivatization. This compound’s structural features make it valuable for constructing heterocyclic frameworks or as a precursor for bioactive molecules. Its stability under standard conditions ensures reliable handling in laboratory and industrial applications.
2-Thiophenecarboxylicacid, 5-ethoxy-3-hydroxy-, methyl ester structure
95201-96-0 structure
Product Name:2-Thiophenecarboxylicacid, 5-ethoxy-3-hydroxy-, methyl ester
CAS No:95201-96-0
MF:C8H10O4S
MW:202.227601528168
CID:799263
PubChem ID:86115498
Update Time:2025-06-08

2-Thiophenecarboxylicacid, 5-ethoxy-3-hydroxy-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylicacid, 5-ethoxy-3-hydroxy-, methyl ester
    • 2-Thiophenecarboxylicacid,5-ethoxy-3-hydroxy-,methylester(9CI)
    • 95201-96-0
    • 5-Ethoxy-3-hydroxy-thiophene-2-carboxylic acid methyl ester
    • Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate
    • Methyl5-ethoxy-3-hydroxythiophene-2-carboxylate
    • Inchi: 1S/C8H10O4S/c1-3-12-6-4-5(9)7(13-6)8(10)11-2/h4,9H,3H2,1-2H3
    • InChI Key: PJKJLTMVBRTFIR-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=C(C=C1OCC)O

Computed Properties

  • Exact Mass: 202.03
  • Monoisotopic Mass: 202.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84A^2
  • XLogP3: 2.7

2-Thiophenecarboxylicacid, 5-ethoxy-3-hydroxy-, methyl ester Pricemore >>

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Additional information on 2-Thiophenecarboxylicacid, 5-ethoxy-3-hydroxy-, methyl ester

Recent Advances in the Study of 2-Thiophenecarboxylicacid, 5-ethoxy-3-hydroxy-, methyl ester (CAS: 95201-96-0)

The compound 2-Thiophenecarboxylicacid, 5-ethoxy-3-hydroxy-, methyl ester (CAS: 95201-96-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel anti-inflammatory agents. The researchers utilized a multi-step synthetic pathway to modify the thiophene core, resulting in derivatives with enhanced selectivity for cyclooxygenase-2 (COX-2) inhibition. This finding underscores the compound's potential in designing next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

In addition to its anti-inflammatory properties, 2-Thiophenecarboxylicacid, 5-ethoxy-3-hydroxy-, methyl ester has shown promise in antimicrobial applications. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a scaffold for developing new antibiotics to combat drug-resistant pathogens.

The compound's pharmacokinetic properties have also been a subject of recent investigation. Research published in European Journal of Pharmaceutical Sciences (2024) employed in vitro and in vivo models to assess its metabolic stability and bioavailability. The results indicated favorable absorption characteristics and moderate hepatic clearance, making it a promising candidate for further drug development. However, the study also noted the need for structural optimization to improve its half-life in systemic circulation.

From a mechanistic perspective, computational studies have provided insights into the compound's molecular interactions. Molecular docking simulations revealed that 2-Thiophenecarboxylicacid, 5-ethoxy-3-hydroxy-, methyl ester can form stable complexes with various therapeutic targets, including protein kinases and G-protein-coupled receptors. These findings, published in Journal of Chemical Information and Modeling (2023), suggest broad applicability across multiple disease pathways.

Looking forward, researchers are exploring the compound's potential in oncology. Preliminary data presented at the 2024 American Chemical Society National Meeting demonstrated that certain derivatives can induce apoptosis in cancer cell lines by modulating the PI3K/Akt/mTOR pathway. While these findings are promising, further preclinical studies are needed to validate the compound's efficacy and safety profile for anticancer applications.

In conclusion, the growing body of research on 2-Thiophenecarboxylicacid, 5-ethoxy-3-hydroxy-, methyl ester (CAS: 95201-96-0) highlights its versatility as a pharmaceutical building block. Its demonstrated biological activities across multiple therapeutic areas, combined with favorable physicochemical properties, position it as a valuable compound for future drug discovery efforts. Continued research should focus on optimizing its structure-activity relationships and exploring novel synthetic methodologies to unlock its full therapeutic potential.

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